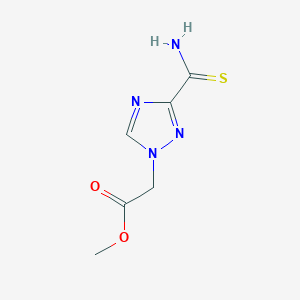
methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis can be scaled up using continuous-flow conditions. This method is atom-economical, highly selective, and environmentally benign, avoiding chromatography and isolation steps .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The carbamothioyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Methyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetate: This compound has a similar triazole ring but lacks the carbamothioyl group.
2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetic acid: This compound is similar but has a carboxylic acid group instead of the methyl ester.
Uniqueness
Methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both the carbamothioyl and acetate groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1193387-92-6 |
|---|---|
Molekularformel |
C6H8N4O2S |
Molekulargewicht |
200.22 g/mol |
IUPAC-Name |
methyl 2-(3-carbamothioyl-1,2,4-triazol-1-yl)acetate |
InChI |
InChI=1S/C6H8N4O2S/c1-12-4(11)2-10-3-8-6(9-10)5(7)13/h3H,2H2,1H3,(H2,7,13) |
InChI-Schlüssel |
DTGUVNAYYOPYGT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CN1C=NC(=N1)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



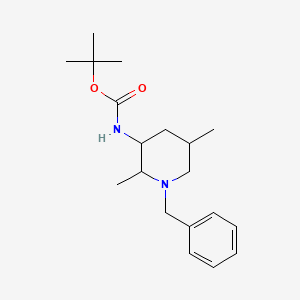
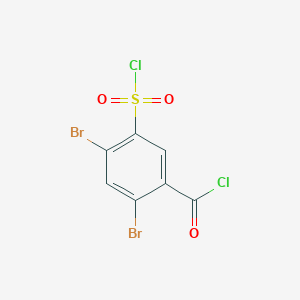
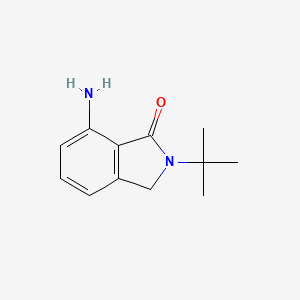
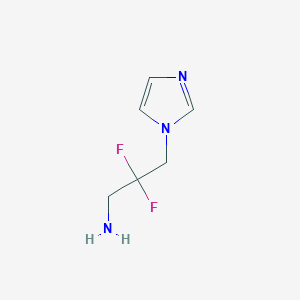
![2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole-5-sulfonyl chloride](/img/structure/B13180649.png)
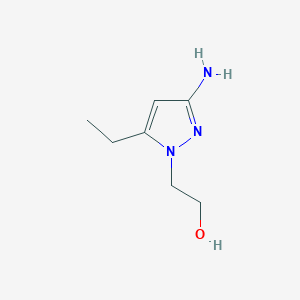
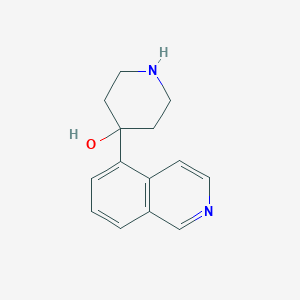

![2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13180668.png)



![Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13180694.png)
